molecular formula C14H13N5O2S2 B2628763 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 2176270-15-6

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No. B2628763
M. Wt: 347.41
InChI Key: RRSJJNLRXSTJRN-UHFFFAOYSA-N
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Description

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a complex organic molecule that contains several heterocyclic rings, including 1,3,4-thiadiazole and benzo[c][1,2,5]thiadiazol . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 1,3,4-thiadiazole ring system contains a sulfur atom and two electron-donor nitrogen atoms, which can exhibit a wide variety of biological activity .

Scientific Research Applications

  • Synthesis and Potential Applications :

    • Abdel‐Aziz et al. (2009) reported on the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, including compounds similar to the one . They found significant anti-arrhythmic activity in some of the newly synthesized compounds (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
    • Matwijczuk et al. (2016) studied the solvent effects on molecular aggregation in similar compounds, suggesting potential applications in molecular interaction studies (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
  • Structural Analysis and Antiproliferative Activity :

    • Prasad et al. (2018) synthesized a novel bioactive heterocycle similar to the compound of interest and evaluated it for antiproliferative activity. The structure was characterized using various spectroscopic methods, and the molecular structure was found to be stabilized by inter and intra-molecular hydrogen bonds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
  • Antimicrobial and Antifungal Activities :

    • Syed, Alagwadi, and Alegaon (2013) explored the synthesis of imidazo[2,1-b][1,3,4] thiadiazole derivatives, which showed promising antitubercular and antifungal activities (Syed, Alagwadi, & Alegaon, 2013).
  • Potential in Non-Ionic Surfactant Synthesis :

    • Abdelmajeid, Amine, and Hassan (2017) synthesized novel scaffolds including Thiadiazolyl Piperidine, with potential applications as nonionic surfactants, and evaluated their antimicrobial activities (Abdelmajeid, Amine, & Hassan, 2017).
  • Spectral Studies and Aggregation Processes :

    • Shi-hao (2008) synthesized a similar compound and analyzed it using spectroscopy, indicating potential applications in studying molecular interactions (Shi-hao, 2008).

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c20-13(9-1-2-11-12(7-9)18-23-17-11)19-5-3-10(4-6-19)21-14-16-15-8-22-14/h1-2,7-8,10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSJJNLRXSTJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(1,3,4-Thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole

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